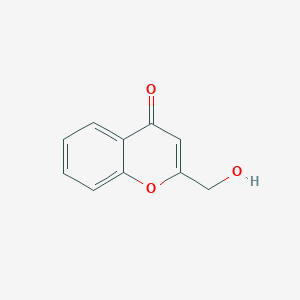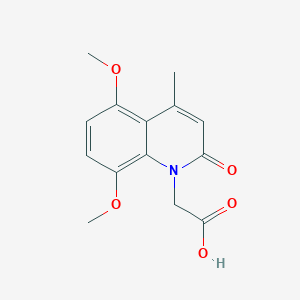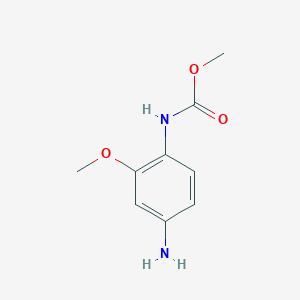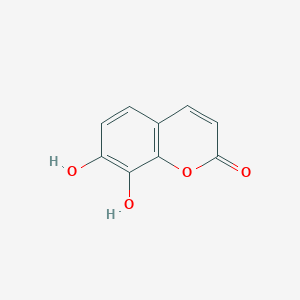
达芙涅汀
概述
科学研究应用
达芙妮汀具有广泛的科学研究应用:
化学: 用作合成各种香豆素衍生物的起始原料.
生物学: 研究其对细胞过程的影响,例如凋亡和细胞周期调控.
作用机制
安全和危害
未来方向
Future studies, including in vivo anti-H. pylori activity evaluation and synthesis of daphnetin-derivatives with better biological activity, are expected . Another future research direction is to focus on the role of daphnetin in the intervention of neurons in the brain with the aim of examining the mechanism of daphnetin in the intervention of neuropathic pain from a more comprehensive perspective .
生化分析
Biochemical Properties
Daphnetin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It can be rapidly and stereoselectively metabolized to an active 8-O-methylated metabolite, namely daphnetin 8-methyl ether (daphnetin-Me) .
Cellular Effects
Daphnetin has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Daphnetin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It strongly binds with P53 and RRM2 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, daphnetin and daphnetin-Me peaked almost at the same time . A 2.1-fold higher area under the concentration–time curve (AUC) for daphnetin-Me were observed .
Dosage Effects in Animal Models
The effects of daphnetin vary with different dosages in animal models . After a single dose of 20 mg kg −1 in rats, a pharmacokinetic study of daphnetin was successfully applied .
Metabolic Pathways
Daphnetin is involved in various metabolic pathways . It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
Daphnetin is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and affects its localization or accumulation .
准备方法
合成路线和反应条件
达芙妮汀可以通过各种合成路线合成。一种常见的方法是在 7 和 8 位对香豆素进行羟基化。 这可以在受控条件下使用过氧化氢和乙酸等试剂实现 . 另一种方法是使用邻苯二酚和苹果酸作为起始原料,它们经过一系列反应,包括环化和氧化,得到达芙妮汀 .
工业生产方法
达芙妮汀的工业生产通常涉及从瑞香属植物中提取该化合物。提取过程包括干燥和研磨植物材料,然后使用乙醇或甲醇等溶剂进行溶剂提取。 然后使用柱层析等技术对提取物进行纯化以分离达芙妮汀 .
化学反应分析
反应类型
达芙妮汀会发生各种化学反应,包括:
常见试剂和条件
氧化: 过氧化氢在乙酸的存在下.
还原: 硼氢化钠在甲醇中.
取代: 各种亲电试剂在碱的存在下.
主要生成产物
氧化: 达芙妮汀-8-甲醚.
还原: 二氢-达芙妮汀衍生物.
取代: 具有增强的抗氧化性能的取代达芙妮汀衍生物.
相似化合物的比较
达芙妮汀与其他香豆素衍生物进行比较,例如:
属性
IUPAC Name |
7,8-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEFPOUAMCWAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197560 | |
| Record name | Daphnetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-35-1 | |
| Record name | Daphnetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daphnetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daphnetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dihydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPHNETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC84571RD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that Ribonucleotide Reductase (RNR) is a key molecular target of Daphnetin and its derivatives in exhibiting antimalarial effects. [, ] Daphnetin significantly reduces RNR activity in Plasmodium falciparum in vitro. [] This finding highlights the potential of Daphnetin derivatives as a new direction for developing effective antimalarial compounds. []
A: Studies demonstrate that Daphnetin inhibits Thromboxane A2 (TxA2) generation in platelets, primarily by regulating cytosolic phospholipase A2 (cPLA2) phosphorylation. [] This inhibition disrupts the positive feedback loop of TxA2, leading to a reduction in platelet aggregation and secretion. []
A: Daphnetin has been found to ameliorate intestinal inflammation in ulcerative colitis by suppressing the JAK2/STAT3 signaling pathway. This suppression is dependent on the regulation of REG3A. [] Overexpression of REG3A diminishes the protective effects of Daphnetin, while inhibiting JAK2/STAT3 signaling synergizes with Daphnetin's actions in LPS-stimulated Caco-2 cells. []
ANone: Daphnetin (7,8-dihydroxycoumarin) has the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol.
A: Studies on Daphnetin derivatives, specifically DA78 and DA79, indicate that modifications to the hydroxyl group at C7, C8, and adjacent sites significantly influence their antimalarial activity. [] While DA78 and DA79 show comparable activity to Daphnetin, other modifications resulted in reduced or abolished effects. [] Notably, DA79 exhibits greater potency than Daphnetin and DA78 in inhibiting Plasmodium falciparum RNR. []
A: Research shows that 7-methyl substitution in Daphnetin (creating Daphnetin-7-methylether, 7M-DNP) alters its glucuronidation profile. [] While Daphnetin's 8-O-glucuronidation is primarily catalyzed by UGT1A6 and UGT1A9, 7M-DNP is metabolized by a broader range of UGT isoforms, including UGT1A1, -1A3, -1A7, -1A8, and -1A9. [] Despite these metabolic differences, 7M-DNP retains comparable anti-inflammatory activity to Daphnetin. []
A: Studies using a Caco-2 monolayer model suggest that Daphnetin is absorbed through passive diffusion across the intestinal epithelium. [] This process is not significantly influenced by pH or P-glycoprotein efflux. [] In vivo studies in rats confirm these findings, indicating good absorption throughout the intestinal tract. []
A: Daphnetin exhibits potent schizontocidal activity against Plasmodium falciparum in vitro, comparable to Chloroquine. [] In vivo studies using Plasmodium berghei-infected mice demonstrate that Daphnetin, administered orally or intraperitoneally, shows significant antimalarial efficacy, comparable to Chloroquine. [] Additionally, combining Daphnetin with Primaquine enhances its effectiveness against the exo-erythrocytic stage of Plasmodium yoelii. [, ]
A: Daphnetin shows chemoprotective effects against diethylnitrosamine (DEN)-induced HCC in rats. [] It attenuates liver injury by reducing biochemical markers like ALP, ALT, AST, total bilirubin, and total protein. [] Daphnetin also enhances antioxidant defenses, reduces oxidative stress markers, and suppresses inflammatory reactions, contributing to its chemoprotective properties. []
A: One study in mice reported that administering high doses of Daphnetin (50 mg/kg) could lead to a decrease in hemoglobin concentration, suggesting potential anemia risk. []
A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying Daphnetin and its metabolites in various biological matrices. [, ]
A: Studies using a rat intestinal perfusion model and Caco-2 monolayer model suggest that Daphnetin is not a substrate for P-gp efflux transporter. [, ] Verapamil, a P-gp inhibitor, did not significantly affect Daphnetin absorption in these models. [, ]
A: Daphnetin has been utilized in traditional Chinese medicine for its various pharmacological properties. [, ] Since the 1980s, it has been developed as an oral medication in China for treating coagulation disorders and rheumatoid arthritis. [, ]
A: Daphnetin research integrates knowledge and techniques from various fields, including pharmacology, medicinal chemistry, biochemistry, immunology, and molecular biology. This interdisciplinary approach is crucial for understanding its diverse biological activities, mechanisms of action, and therapeutic potential. For instance, investigating its effects on ulcerative colitis requires expertise in gastroenterology and immunology [], while exploring its antimalarial properties involves parasitology and drug discovery [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B354135.png)
![N-(2,6-dichlorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B354140.png)
![1-(5-Chloro-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B354154.png)
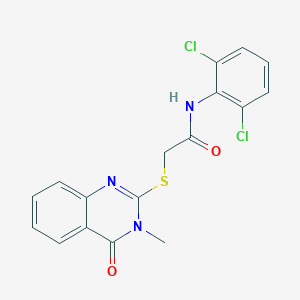
![4-{5-[(carboxymethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B354170.png)
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B354174.png)
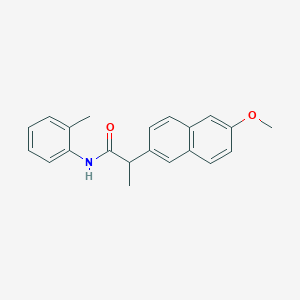
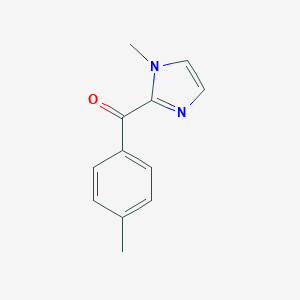

![[(Carboxymethyl)-4-methoxyanilino]acetic acid](/img/structure/B354255.png)
